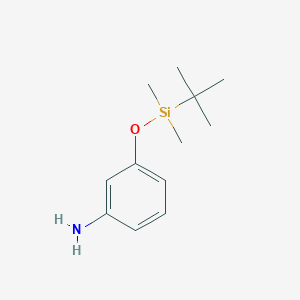

3-((tert-Butyldimethylsilyl)oxy)aniline

描述

3-((tert-Butyldimethylsilyl)oxy)aniline (TBS-aniline) is a silyl-protected aniline derivative where the hydroxyl group at the meta position of the aromatic ring is substituted with a tert-butyldimethylsilyl (TBS) ether. This compound is widely used in organic synthesis as a protected intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its bulky TBS group enhances stability against hydrolysis under basic conditions while facilitating selective deprotection under acidic or fluoride-based conditions .

属性

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZVPWIDTDAKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558795 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121942-75-4 | |

| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(tert-butyldimethylsilyl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)aniline typically involves the reaction of tert-Butyldimethylsilyl chloride with 3-Aminophenol . The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction scheme is as follows:

Reactants: tert-Butyldimethylsilyl chloride and 3-Aminophenol.

Solvent: Anhydrous conditions are often preferred to prevent hydrolysis.

Catalyst: A base such as triethylamine may be used to facilitate the reaction.

Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines.

科学研究应用

Chemical Applications

1. Synthesis Intermediate

- The compound serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its tert-butyldimethylsilyl (TBDMS) group acts as a protecting group for hydroxyl functionalities, facilitating selective reactions in complex organic syntheses.

2. Mechanism of Action

- As a silyl ether, it can shield reactive hydroxyl groups from unwanted reactions during synthesis. This property is crucial in multi-step synthetic pathways where the control of reactivity is essential.

Biological Applications

1. Enzyme Inhibition Studies

- Research indicates that 3-((tert-Butyldimethylsilyl)oxy)aniline is employed in studies focusing on enzyme inhibitors. Its ability to interact with various biological targets makes it valuable in drug discovery efforts aimed at modulating metabolic pathways.

2. Anticancer Activity

- Case Study : In vitro studies on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines demonstrated that treatment with this compound led to significant reductions in cell viability at concentrations above 10 µM. The mechanism involved the activation of apoptotic pathways, specifically caspase-3 and caspase-9 .

3. Antimicrobial Properties

- The compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

4. Anti-inflammatory Effects

- In vitro studies suggest that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases.

Medical Applications

1. Drug Development

- The compound is utilized as a precursor in the synthesis of drugs targeting neurological conditions, showcasing its relevance in medicinal chemistry. Its lipophilic nature enhances its ability to penetrate cellular membranes, which is beneficial for therapeutic efficacy .

2. Pharmacokinetics

- Preliminary pharmacokinetic studies indicate favorable absorption characteristics, a moderate half-life, and extensive tissue distribution, supporting its potential use in therapeutic applications.

Industrial Applications

1. Specialty Chemicals Production

- In industry, this compound is used in the production of specialty chemicals and materials, which are critical for various manufacturing processes.

Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces cytokine production |

作用机制

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)aniline involves its interaction with specific molecular targets and pathways. The silyl group provides steric protection, allowing selective reactions at the amine group. This selectivity is crucial in the synthesis of complex molecules, where precise control over reaction sites is necessary.

相似化合物的比较

Positional Isomers: Ortho and Para Substitutions

- 3-((TBS)oxy)aniline (meta isomer) : Exhibits distinct NMR signals due to asymmetric substitution (δ 7.00 ppm for aromatic protons in CDCl₃) .

- 4-((TBS)oxy)aniline (para isomer) : Symmetric substitution results in simplified splitting patterns (δ 6.67–6.56 ppm) .

- 2-((TBS)oxy)aniline (ortho isomer) : Steric hindrance from the TBS group causes upfield shifts (δ 6.81–6.60 ppm) .

Key Differences :

- Reactivity : The para isomer is more electron-deficient due to symmetry, while the meta isomer offers better regioselectivity in electrophilic substitutions.

- Synthetic Utility: The meta isomer is preferred for coupling reactions (e.g., piperazine synthesis in LpxH inhibitors) , whereas the para isomer is used in sulfonamide-based Norovirus inhibitors .

Silyl Group Variations

- 3-((Trimethylsilyl)ethynyl)aniline : Contains a smaller trimethylsilyl (TMS) group attached via an ethynyl linker. The TMS group is less stable under basic conditions compared to TBS, but the ethynyl spacer enhances conjugation for applications in optoelectronics .

- 3-((TBS)oxy)propan-1-amine : An aliphatic amine with a TBS-protected hydroxyl group. This compound exhibits higher basicity (pKa ~9–10) compared to aromatic amines (pKa ~4–5) and is used in γ-boryl amide synthesis .

Key Differences :

Functionalized Derivatives

- 4-(((TBS)oxy)methyl)aniline : Features a methylene spacer between the TBS group and the aromatic ring. This increases flexibility, improving binding to biological targets like PDZ1 domains .

- 4-Bromo-2-{[(TBS)oxy]methyl}aniline : Bromine substitution enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). Molecular weight: 316.31 g/mol .

- (4-Amino-3-(((TBS)oxy)methyl)phenyl)methanol: Contains a hydroxymethyl group for hydrogen bonding, useful in molecular glue degraders .

Key Differences :

Comparative Data Table

生物活性

3-((tert-Butyldimethylsilyl)oxy)aniline, a compound featuring a tert-butyldimethylsilyl (TBDMS) protecting group, is an important derivative in organic synthesis and medicinal chemistry. Its biological activities are of interest due to its structural characteristics, which allow it to interact with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C11H17NOSi

- Molecular Weight : 201.34 g/mol

- CAS Number : 121942-75-4

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The TBDMS group enhances the compound's lipophilicity, facilitating its penetration into cellular membranes.

Target Interactions

This compound has been shown to bind to several receptor types, including:

- Enzyme Inhibitors : It may inhibit enzymes involved in metabolic pathways.

- Receptor Modulators : It can modulate receptor activity, influencing signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

-

Anticancer Activity

- Studies have shown that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.

- It has been reported to inhibit cell proliferation in breast and prostate cancer models.

-

Antimicrobial Properties

- The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

- Its mechanism may involve disrupting bacterial cell wall synthesis.

-

Anti-inflammatory Effects

- In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Table 1: Summary of Biological Activities

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces cytokine production |

Detailed Research Findings

-

Anticancer Studies :

- A study conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase-3 and caspase-9 pathways, indicating an apoptotic effect ( ).

- Antimicrobial Testing :

- Inflammation Models :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. Studies indicate that it has a moderate half-life with extensive distribution in tissues, which is advantageous for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。